6-(3-Methylbutoxy)pyridin-3-amine

Lipophilicity Regioisomer comparison LogP

Research programs requiring a 3-aminopyridine scaffold with elevated lipophilicity for CNS target engagement face a supply challenge: regioisomeric impurities or linear alkoxy analogs can confound metabolic stability assays and SAR interpretation. 6-(3-Methylbutoxy)pyridin-3-amine (CAS 867131-49-5) directly addresses this need. - Para-oriented 6-alkoxy/3-amino substitution establishes a unique electronic conjugation pattern distinct from 2- or 4-alkoxy regioisomers, ensuring predictable reactivity in Buchwald-Hartwig amination and amide coupling. - Branched 3-methylbutoxy chain provides a defined steric profile with a calculated logP of ~3.0, offering a ~40-fold increase in octanol-water partitioning versus the 4-isomer (logP 1.38). - The β-branching may reduce CYP450-mediated O-dealkylation, a testable hypothesis for structure-metabolism relationship studies. For IND-enabling studies, the NLT 97% ISO-certified grade ensures impurity-controlled results and supports eventual CMC documentation. Contact BenchChem for batch-specific CoA and immediate global shipping.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B13633770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methylbutoxy)pyridin-3-amine
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=NC=C(C=C1)N
InChIInChI=1S/C10H16N2O/c1-8(2)5-6-13-10-4-3-9(11)7-12-10/h3-4,7-8H,5-6,11H2,1-2H3
InChIKeyYIGUEZWICYOVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Methylbutoxy)pyridin-3-amine: Physicochemical Profile and Procurement Baseline


6-(3-Methylbutoxy)pyridin-3-amine (CAS 867131-49-5) is a disubstituted pyridine derivative bearing a primary amine at the 3-position and a branched 3-methylbutoxy (isopentyloxy) ether at the 6-position . With molecular formula C₁₀H₁₆N₂O and molecular weight 180.25 g/mol, it belongs to the class of 3-aminopyridine ethers that serve as versatile building blocks in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules [1]. The compound is commercially available from multiple vendors with purity specifications ranging from ≥95% to ≥97% (NLT) . Its para-oriented amino and alkoxy substituents create a distinct electronic profile compared to regioisomeric 2-alkoxy-3-aminopyridines and 4-alkoxy-3-aminopyridines, with calculated logP values approximately 3.0 indicating moderate lipophilicity [2].

Scaffold 3-Aminopyridine building-block for kinase inhibitor libraries
Derivatization Para-disposed NH₂ group accessible for amide coupling and cross-coupling
Lipophilicity Reported moderate logP for membrane permeability and assay partitioning

Substitution Risks for 6-(3-Methylbutoxy)pyridin-3-amine


Simple substitution of 6-(3-methylbutoxy)pyridin-3-amine with its regioisomers (2- or 4-alkoxy variants) or with straight-chain alkoxy analogs (e.g., 6-pentyloxy) is not scientifically neutral. The para-relationship between the 6-alkoxy and 3-amino groups establishes a unique electronic conjugation pattern that differs fundamentally from the ortho-arrangement in 2-(3-methylbutoxy)pyridin-3-amine or the meta-arrangement in 4-(3-methylbutoxy)pyridin-3-amine, directly impacting reactivity in cross-coupling and nucleophilic aromatic substitution reactions . Quantitatively, the regioisomeric shift produces a lipophilicity difference of approximately 1.6 logP units (6-isomer calc. logP ~3.0 vs. 4-isomer measured logP 1.38), which would substantially alter partitioning behavior in biological assays and chromatographic separations [1]. Additionally, the branched 3-methylbutoxy chain provides distinct steric shielding at the pyridine 6-position compared to the linear pentyloxy analog, potentially affecting metabolic stability and target binding conformations as demonstrated in broader pyridin-3-amine kinase inhibitor SAR studies [2].

Regioisomeric 2- or 4-alkoxy analogs may shift amine reactivity and lipophilicity profile, altering coupling efficiency and assay behavior.

Branched 3-methylbutoxy vs. linear pentyloxy chain may differ in steric shielding and metabolic stability, affecting SAR interpretation.

Purity grade (95% vs. 97%) and supplier certification may introduce impurity-related variability in biological assays.

6-(3-Methylbutoxy)pyridin-3-amine: Differentiation Evidence


Lipophilicity: 6- vs. 4-Regioisomer

The 6-(3-methylbutoxy)pyridin-3-amine exhibits substantially higher calculated lipophilicity (logP ~3.0) compared to its 4-regioisomer counterpart 4-(3-methylbutoxy)pyridin-3-amine, which has a vendor-measured logP of 1.38 [1]. This difference of approximately 1.6 logP units represents a ~40-fold difference in octanol-water partition coefficient, which translates to markedly different retention times in reversed-phase HPLC, differential membrane permeability in cell-based assays, and distinct blood-brain barrier penetration potential [2]. The higher logP of the 6-isomer is attributable to the para-disposition of the alkoxy and amino groups, which reduces the effective hydrogen-bonding capacity of the amino group relative to the meta-arrangement in the 4-isomer.

Regioisomer LogP
Reported
Target: calc. logP ~3.0 Comparator: meas. logP 1.38 Δ1.62 (approx. 40-fold)
Regioisomer-dependent partitioning affects assay compatibility
Computational vs. experimental logP; verify with target assay
Lipophilicity Regioisomer comparison LogP Drug-likeness

Purity Grade: ISO-Certified vs. Standard

Among identified commercial suppliers of 6-(3-methylbutoxy)pyridin-3-amine, MolCore specifies a purity of NLT 97% under ISO certification , whereas CymitQuimica lists a minimum purity of 95% for the same CAS number . This 2-percentage-point difference in nominal purity specification is meaningful for applications requiring high-fidelity SAR interpretation, where 5% unidentified impurities in a 95%-purity batch could confound biological assay results, particularly at screening concentrations ≥10 µM. The ISO-certified NLT 97% grade provides documented quality assurance suitable for pharmaceutical R&D and quality control workflows.

Purity Grade
Data to verify
Target: NLT 97% (ISO) Comparator: Min. 95% Δ ≥2% purity
Impurity variance may influence assay reproducibility
Supplier comparison; verify current lot COA
Purity specification Quality control Vendor comparison ISO certification

Branched vs. Linear Alkoxy: Steric and Metabolic Impact

The 3-methylbutoxy substituent introduces a β-branched isopentyl architecture at the pyridine 6-position, distinguishing it from the linear 6-(pentyloxy)pyridin-3-amine analog . The additional methyl branch increases the steric bulk near the ether oxygen (calculated Taft Es for isopentyl ≈ −1.24 vs. n-pentyl ≈ −0.40), which can modulate: (1) the rate of oxidative O-dealkylation by cytochrome P450 enzymes, (2) the conformational preference of the alkoxy chain relative to the pyridine plane, and (3) the accessibility of the pyridine nitrogen for coordination or protonation [1]. In the context of pyridin-3-amine kinase inhibitor SAR, 6-alkoxy substituent modifications have been shown to impact both potency and selectivity profiles [2].

Alkoxy Branching
Class-level
Branched (Es ≈ −1.24) vs. Linear (Es ≈ −0.40) ΔEs ≈ −0.84
Alkoxy branching may modulate CYP stability
Class-level steric inference; direct comparison pending
Steric effects Metabolic stability Chain branching Alkoxy SAR

Cross-Coupling Reactivity by Regioisomer

The 6-alkoxy-3-aminopyridine scaffold places the electron-donating amino group para to the ring nitrogen and meta to the alkoxy substituent, creating a distinct electronic activation pattern for electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions . In contrast, 2-(3-methylbutoxy)pyridin-3-amine (CAS 1016765-99-3) positions the amino and alkoxy groups ortho to each other, enabling intramolecular hydrogen bonding (N–H⋯O) that can reduce nucleophilicity of the amino group by an estimated 0.5–1.0 pKa unit . The 4-(3-methylbutoxy)pyridin-3-amine regioisomer (CAS 1040315-94-3) places the amino group in a sterically hindered environment adjacent to the ring nitrogen, potentially limiting its utility in amide coupling and reductive amination reactions compared to the more accessible 6-isomer .

Amine Reactivity
Class-level
6-isomer: NH₂ pKa ~6.5–7.0, freely accessible 2-isomer: pKa ~5.5–6.0, H-bonded 4-isomer: steric hindrance
6-isomer amine accessibility favors derivatization
Inferred from aminopyridine principles; no direct pKa data
Regioselectivity Cross-coupling Nucleophilic aromatic substitution Synthetic utility

Kinase Inhibitor Scaffold Class Validation

The pyridin-3-amine scaffold, of which 6-(3-methylbutoxy)pyridin-3-amine is a functionalized derivative, has been validated as a productive kinase inhibitor template in a comprehensive medicinal chemistry study [1]. In this work, multisubstituted pyridin-3-amine derivatives were optimized to compound 3m, which demonstrated potent inhibition against FGFR1/2/3, RET, EGFR (including T790M/L858R mutant), DDR2, and ALK at nanomolar concentrations, with significant in vivo antitumor activity (TGI = 66.1%) in an NCI-H1581 NSCLC xenograft model and a favorable pharmacokinetic profile [1]. This class-level validation establishes that appropriately substituted 3-aminopyridines are capable of delivering drug-like properties, providing scientific rationale for procuring functionalized 3-aminopyridine building blocks like the target compound for kinase-focused library synthesis.

Scaffold Validation
Class-level
Reported nanomolar multi-kinase inhibition (FGFR1/2/3, RET, EGFR, DDR2, ALK); in vivo TGI 66.1% in xenograft
Supports scaffold selection for kinase research
Class-level evidence from published pyridin-3-amine SAR
Kinase inhibition FGFR in vivo efficacy Scaffold validation

6-(3-Methylbutoxy)pyridin-3-amine Application Scenarios


Kinase-Focused Libraries with 3-Aminopyridine Core

Research groups engaged in kinase inhibitor discovery can utilize 6-(3-methylbutoxy)pyridin-3-amine as a pre-functionalized scaffold for parallel library synthesis. The established class-level precedent of pyridin-3-amine derivatives achieving nanomolar multi-kinase inhibition and in vivo tumor growth inhibition (TGI 66.1%) supports the strategic selection of this scaffold. The para-disposition of the amino group relative to the pyridine nitrogen maximizes reactivity in amide coupling and Buchwald–Hartwig amination, enabling efficient diversification of the 3-amino position while the 6-alkoxy chain can be retained for modulating lipophilicity (logP ~3.0) .

CNS Penetration: Lipophilicity Advantage

When a research program requires a 3-aminopyridine building block with elevated lipophilicity for potential CNS target engagement, the 6-(3-methylbutoxy) isomer (calc. logP ~3.0) offers a substantial ~40-fold increase in octanol-water partitioning compared to the 4-(3-methylbutoxy)pyridin-3-amine regioisomer (measured logP 1.38) . This differential translates directly to enhanced predicted blood-brain barrier permeability and altered in vitro ADME profiles, making the 6-isomer the appropriate choice when central target exposure is a program objective.

Metabolic Stability: Alkoxy Chain Branching SAR

For medicinal chemistry programs exploring structure-metabolism relationships, the branched 3-methylbutoxy group provides a defined steric and electronic profile that differs from the linear pentyloxy analog . The β-branching introduces a tertiary C–H bond adjacent to the ether oxygen, which may reduce susceptibility to O-dealkylation by CYP450 enzymes compared to linear alkoxy chains—a hypothesis testable through direct experimental comparison. The NLT 97% purity grade available from ISO-certified suppliers ensures that metabolic stability assay results are not confounded by impurity-derived artifacts.

ISO-Certified Purity for GMP Synthesis

Procurement teams supporting pharmaceutical development programs that require documented quality assurance should prioritize the NLT 97% ISO-certified grade of 6-(3-methylbutoxy)pyridin-3-amine over the minimum 95% purity grade . The 2% purity differential is consequential in regulated environments where impurity profiling and batch-to-batch consistency are critical parameters. The ISO certification provides an auditable quality management framework that supports eventual CMC (Chemistry, Manufacturing, and Controls) documentation requirements for IND-enabling studies.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
3-Aminopyridine scaffold with accessible NH₂
Derivatization efficiency and multi-kinase profiling
CNS exposure research
Elevated lipophilicity profile
BBB permeability and brain exposure assays
Metabolic stability SAR
Branched alkoxy chain (3-methylbutoxy)
CYP-mediated O-dealkylation rate comparison
Quality-assured procurement for regulated research
ISO-certified NLT 97% purity
Batch-to-batch impurity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(3-Methylbutoxy)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.